4-Hydroxy-3-nitrobenzyl alcohol

Description

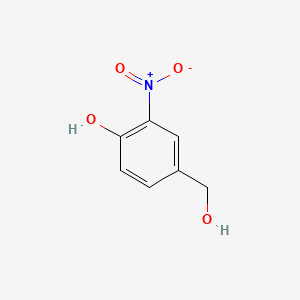

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLGJYRKLCMJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194642 | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41833-13-0 | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41833-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3-nitrobenzyl alcohol CAS number

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol

CAS Number: 41833-13-0

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and its emerging applications, particularly in the field of oncology.

Chemical and Physical Properties

This compound, also known as 4-(Hydroxymethyl)-2-nitrophenol, is a solid or crystalline substance characterized by the presence of a hydroxyl group and a nitro group on a benzyl alcohol framework.[1] These functional groups contribute to its reactivity and solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41833-13-0 | [2] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Solid or crystalline powder | [1] |

| Purity | ≥97% | [2] |

| Synonyms | 4-(Hydroxymethyl)-2-nitrophenol, 3-Nitro-4-hydroxybenzyl alcohol | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference(s) |

| Mass Spectrometry | Data available (electron ionization) | [3] |

| Infrared (IR) Spectroscopy | Spectrum available | [3] |

| ¹H NMR Spectroscopy | Data available | [4] |

| ¹³C NMR Spectroscopy | Data available | [4] |

Synthesis and Purification

Experimental Protocol: General Recrystallization for Purification

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at both room temperature and elevated temperatures.[6]

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., water, ethanol, or a mixture)[6]

-

Erlenmeyer flasks[8]

-

Heating source (e.g., hot plate)[8]

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)[9]

-

Ice bath[8]

Procedure:

-

Solvent Selection: In a test tube, determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is completely dissolved.[8]

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration. This step should be performed quickly to prevent premature crystallization.[9]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[9]

-

Drying: Dry the crystals to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.[6]

Applications in Drug Development

This compound is a compound of interest in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals.[1] Its bifunctional nature allows for its use as a linker in more complex molecules, such as antibody-drug conjugates (ADCs).

3.1. Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[10] The linker molecule that connects these two components is crucial for the stability and efficacy of the ADC.[10] While a specific protocol for the use of this compound in ADCs is not detailed in the provided search results, the general principles of ADC synthesis can be applied. The hydroxyl group of this compound could be used to form a carbamate linkage with a drug, and the aromatic ring could be further functionalized to attach to the antibody.[11]

Experimental Protocol: General Antibody-Drug Conjugation via Reduced Disulfides

This protocol outlines a general method for conjugating a drug-linker to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Drug-linker construct incorporating this compound

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column[10]

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.[10]

-

Conjugation: React the reduced antibody with the maleimide-activated drug-linker construct in a suitable buffer. The drug-linker would be synthesized to have a maleimide group for reaction with the antibody's free thiols.[]

-

Purification: Remove unconjugated drug-linker and other small molecules from the ADC using size-exclusion chromatography.[10]

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.

Logical Workflow for ADC Synthesis

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited in the provided search results, research on the closely related compound, 4-hydroxybenzyl alcohol (HBA), offers valuable insights. HBA has been shown to inhibit tumor angiogenesis and growth.[13][14]

Studies on HBA have demonstrated that it can:

-

Reduce the viability of colon carcinoma cells.[13]

-

Decrease the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9.[13][14]

-

Increase the expression of the apoptosis marker cleaved caspase-3.[13][14]

These findings suggest that a potential mechanism of action for this compound in an anti-cancer context could involve the inhibition of angiogenesis and the induction of apoptosis. The nitro group may further modulate this activity.

Hypothesized Signaling Pathway Inhibition

References

- 1. CAS 41833-13-0: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(41833-13-0) 1H NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS No: 41833-13-0), a molecule of significant interest in synthetic organic chemistry and drug development. This document details its physical and spectral characteristics, synthesis and purification protocols, and discusses its reactivity and potential applications, particularly in the realm of bioconjugation and medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound, also known as 4-(hydroxymethyl)-2-nitrophenol, is a nitroaromatic compound that has garnered attention for its versatile chemical nature. The presence of a hydroxyl group, a nitro group, and a benzyl alcohol moiety within its structure makes it a valuable intermediate for the synthesis of more complex molecules. Its utility is particularly noted in the preparation of antibody-drug conjugates (ADCs) for cancer therapy, highlighting its importance to the drug development community. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol | [] |

| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [2] |

| CAS Number | 41833-13-0 | [3] |

| Molecular Formula | C7H7NO4 | [3] |

| Molecular Weight | 169.13 g/mol | [] |

| Appearance | Yellow to brown solid | [2] |

| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [3] |

| InChIKey | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])O | [] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 94-98 °C | [] |

| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg (predicted) | [] |

| Density | 1.5 ± 0.1 g/cm³ (predicted) | [] |

| Solubility | Soluble in polar solvents | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-nitrophenol with formaldehyde in the presence of a strong acid.[4]

Materials:

-

2-Nitrophenol (40 g)

-

40% Formaldehyde solution (100 g)

-

Concentrated Hydrochloric Acid (200 ml)

Procedure:

-

Combine 2-nitrophenol, 40% formaldehyde solution, and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to boiling and maintain reflux for six hours.

-

After cooling, decant the supernatant liquid from the resulting heavy brown oil.

-

To remove any unreacted 2-nitrophenol, subject the oil to steam distillation.

-

Extract the residue multiple times with boiling water.

-

Combine the hot aqueous extracts and filter them while hot.

-

Allow the filtrate to cool, which will result in the precipitation of long yellow needles of this compound.

-

For further purification, recrystallize the product from water. The purified product should have a melting point of approximately 97 °C.[4]

Purification

Recrystallization from water is an effective method for purifying the synthesized this compound.[4] The process relies on the principle that the compound is more soluble in hot water and less soluble in cold water, allowing for the separation from impurities that remain soluble at lower temperatures.

Spectral Analysis

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[3]

Interpretation:

-

Molecular Ion (M+) Peak: The molecular ion peak is expected at m/z = 169, corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a water molecule (M-18). Alpha cleavage, the breaking of the bond between the aromatic ring and the hydroxymethyl group, can also occur. The presence of the nitro group will also influence the fragmentation, with potential losses of NO (m/z 30) or NO2 (m/z 46).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[5]

Interpretation of Key Peaks:

-

O-H Stretch (Alcohol and Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the alcoholic and phenolic hydroxyl groups.

-

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene (-CH2-) group.

-

N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretch: The stretching vibration for the C-O bond of the alcohol and phenol will appear in the 1000-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups will influence their chemical shifts and splitting patterns.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

-

Hydroxyl Protons (-OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons can vary widely depending on the solvent and concentration and may appear as broad singlets.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-70 ppm.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups. The hydroxyl groups can undergo esterification and etherification. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The nitro group can be reduced to an amino group, providing a route to a different class of compounds. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.

The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Applications in Drug Development

A significant application of this compound is as a linker in the synthesis of antibody-drug conjugates (ADCs).[] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.

The benzyl alcohol moiety can be functionalized to attach a cytotoxic drug, while the phenolic hydroxyl or a derivative of the nitro group can be used to connect to the antibody. The specific chemical linkages are designed to be stable in circulation but cleavable under the conditions found inside the target cancer cells, thereby releasing the drug and inducing cell death.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the biological activity of nitrophenolic compounds is an area of active research. Nitroaromatic compounds can exert biological effects through various mechanisms, including acting as inhibitors of certain enzymes or by being bioreduced to reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules.

The structural similarity to other phenolic compounds suggests potential antioxidant or pro-oxidant activities depending on the cellular environment. Given its use in ADCs, its primary biological role in that context is as a stable scaffold for drug delivery, with the cytotoxic payload being the active component.

Conclusion

This compound is a versatile chemical compound with a range of properties that make it highly valuable for researchers, particularly in the field of drug development. Its well-defined structure, coupled with the reactivity of its multiple functional groups, allows for its use as a key building block in the synthesis of complex molecules, most notably as a linker in antibody-drug conjugates. This guide has provided a detailed summary of its chemical and physical properties, synthesis and purification methods, and spectral characteristics, offering a solid foundation for its application in the laboratory. Further research into its specific biological activities and potential involvement in cellular signaling pathways could unveil new therapeutic applications for this intriguing molecule.

References

Technical Guide: Physical Properties of 4-Hydroxy-3-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzyl alcohol, also known as 4-(hydroxymethyl)-2-nitrophenol, is an organic compound with the chemical formula C₇H₇NO₄. It is a derivative of benzyl alcohol, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group attached to the benzene ring. This compound presents as a yellow to brown solid and is of interest in synthetic organic chemistry and medicinal chemistry due to its functional groups that allow for a variety of chemical transformations. Notably, compounds with similar structures are utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides an in-depth overview of the core physical properties of this compound, along with the experimental methodologies used for their determination.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg | |

| 298.4°C (rough estimate) | [1] | |

| Density | 1.5 ± 0.1 g/cm³ | |

| 1.4523 g/cm³ (rough estimate) | [1] | |

| pKa | 6.97 ± 0.14 (Predicted) | [1][3] |

| Appearance | Yellow to brown solid | [1] |

| Solubility | Soluble in polar solvents | [4] |

Experimental Protocols

The determination of the physical properties listed above is achieved through established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.[5]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[6]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil like paraffin.[2]

-

The sample is heated slowly and uniformly, typically at a rate of about 2°C per minute for an accurate measurement.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

-

For pure compounds, this range is typically narrow, within 0.5-1.0°C. A broader melting range can indicate the presence of impurities.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Methodology:

-

A small amount of the liquid organic compound is placed in a fusion tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[3]

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.[1][3]

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.[7]

Solubility Determination

Solubility tests provide information about the presence of polar or non-polar functional groups in a molecule.[8]

Methodology:

-

A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]

-

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[8]

-

After each addition, the test tube is vigorously shaken to facilitate dissolution.[8]

-

The compound's solubility is observed and recorded. A compound is generally considered soluble if it dissolves completely.[9]

-

This process can be repeated with a range of solvents of varying polarities (e.g., diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[8] The solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

pKa Determination

The pKa value is a measure of the acidity of a compound. For phenols, this typically refers to the acidity of the hydroxyl proton. The pKa can be determined experimentally or through computational methods.

Experimental Methodology (Spectrophotometric Titration): [10]

-

A solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water.[10]

-

A series of buffer solutions with known pH values are prepared.

-

The UV-Vis absorption spectrum of the compound is recorded in each buffer solution. The two species (the protonated phenol and the deprotonated phenoxide) will have different absorption spectra.[11]

-

By measuring the absorbance at a wavelength where the two species have different extinction coefficients, the ratio of the deprotonated to the protonated form can be determined for each pH.[11]

-

The pKa can then be calculated using the Henderson-Hasselbalch equation by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms.[11]

Computational Methodology:

-

The Gibbs free energy of the phenol and its corresponding phenoxide anion are calculated in both the gas phase and in a solvated environment using quantum mechanical methods like the CBS-QB3 method.[12][13]

-

The pKa is then calculated from the difference in these free energies using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.[12]

Logical Workflow: Role in Antibody-Drug Conjugate (ADC) Synthesis

While direct signaling pathways for this compound are not established, its structural motifs are relevant to its application as a linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The related p-aminobenzyl alcohol (PABA) linker is a well-studied example of a self-immolative linker used in ADCs. The following diagram illustrates the logical workflow of such a linker in delivering a cytotoxic drug to a target cell.

Caption: Logical workflow of a self-immolative linker in an ADC.

References

- 1. byjus.com [byjus.com]

- 2. scribd.com [scribd.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. web.pdx.edu [web.pdx.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol

This technical guide provides an in-depth overview of 4-Hydroxy-3-nitrobenzyl alcohol (CAS No. 41833-13-0), a nitro-substituted phenolic compound. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details the molecule's physicochemical properties, provides an illustrative synthetic protocol, and discusses its potential biological relevance.

Core Molecular Data

This compound, also known as 4-(Hydroxymethyl)-2-nitrophenol, is a natural product found in marine organisms such as Phidolopora pacifica and the fungus Pyricularia oryzae.[][2] Its chemical structure incorporates a hydroxyl group and a nitro group on a benzyl alcohol backbone, making it a subject of interest for various chemical and pharmaceutical applications.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization using mass spectrometry.

| Property | Value | Reference |

| CAS Number | 41833-13-0 | [2][3][4] |

| Molecular Formula | C₇H₇NO₄ | [][2][4][5] |

| Molecular Weight | 169.13 g/mol | [][4][5] |

| Melting Point | 94-98°C | [] |

| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |

| Density | 1.5±0.1 g/cm³ | [] |

| IUPAC Name | (4-Hydroxy-3-nitrophenyl)methanol | |

| Synonyms | 4-(Hydroxymethyl)-2-nitrophenol, 3-Nitro-4-hydroxybenzyl alcohol | [2][3] |

| SMILES | O=N(=O)C1=CC(=CC=C1O)CO | [2] |

| InChI Key | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [][4] |

Synthesis and Experimental Protocols

Multi-Step Synthesis via Nitration and Sandmeyer Reaction

This pathway highlights the strategic introduction of functional groups onto the benzene ring, a common challenge in organic synthesis. The workflow ensures high regioselectivity for the para-substituted product.

Caption: Multi-step synthesis of a substituted benzyl alcohol.

This protocol details the critical first step of introducing a nitro group onto the benzyl alcohol scaffold. Careful temperature control is essential to favor para-substitution and minimize oxidation side reactions.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C using an ice-salt bath.

-

Addition of Substrate: Slowly add benzyl alcohol (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the internal temperature does not rise above 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid (1.5 equivalents).

-

Reaction: Add the nitrating mixture dropwise to the benzyl alcohol solution, maintaining the reaction temperature between 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, primarily 4-nitrobenzyl alcohol, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, it has been noted for its use in preparing monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy.[5]

Significant research has been conducted on the closely related compound, 4-hydroxybenzyl alcohol (HBA). HBA demonstrates anti-angiogenic, anti-inflammatory, and anti-nociceptive properties.[7] Its mechanism of action involves the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages.[7] HBA also diminishes the levels of reactive oxygen species (ROS) in these cells.[7] This suggests a potential mechanism by which related phenolic compounds may exert their pharmacological effects.

Caption: HBA's anti-inflammatory signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research. The data and protocols presented herein facilitate a deeper understanding of this compound and provide a framework for future investigation and application.

References

- 2. This compound | 41833-13-0 | MOLNOVA [molnova.com]

- 3. CAS 41833-13-0: this compound [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 41833-13-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol

Abstract

4-Hydroxy-3-nitrobenzyl alcohol, a naturally occurring compound found in organisms such as Pyricularia oryzae and the marine bryozoan Phidolopora pacifica, is a molecule of growing interest in the fields of medicinal chemistry and drug development.[] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its emerging role in the development of antibody-drug conjugates (ADCs) for cancer therapy.[2][3] The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Chemical Structure and Properties

This compound is a substituted aromatic alcohol. The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these functional groups are crucial to its chemical reactivity and potential biological activity.

Chemical Structure

The chemical structure of this compound is presented below. The IUPAC name for this compound is 4-(hydroxymethyl)-2-nitrophenol.[2][4]

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and identifiers for this compound is provided in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(hydroxymethyl)-2-nitrophenol | [4] |

| CAS Number | 41833-13-0 | [][2][4][5][6][7] |

| Molecular Formula | C₇H₇NO₄ | [4][5][6] |

| SMILES | O=N(=O)C1=CC(=CC=C1O)CO | [5] |

| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [4][6] |

| InChIKey | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 169.13 g/mol | [2][4][5] |

| Appearance | Yellow to brown solid | [8] |

| Melting Point | 94-98 °C | [4][8] |

| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| pKa | 6.97 ± 0.14 (Predicted) | [8] |

| Purity | >98% (HPLC) | [5] |

Synthesis of this compound

A straightforward synthesis method for this compound has been reported, starting from 2-nitrophenol.

Experimental Protocol

The synthesis involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid.[4]

Materials:

-

2-nitrophenol: 40 g

-

40% Formaldehyde solution: 100 g

-

Concentrated Hydrochloric Acid: 200 ml

-

Distilled water

Procedure:

-

Combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde, and 200 ml of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to boiling and maintain reflux for six hours.

-

After six hours, allow the mixture to cool to room temperature.

-

Decant the supernatant liquid from the resulting heavy brown oil.

-

Purify the oil by steam distillation to remove any unreacted 2-nitrophenol.

-

Extract the residue several times with boiling water.

-

Combine the hot aqueous extracts and filter while hot.

-

Allow the filtrate to cool, which will result in the precipitation of long yellow needles of this compound.

-

Recrystallize the product from water several times to achieve a final melting point of 97 °C.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key steps for the synthesis of this compound.

Biological Activity and Potential Applications

While extensive biological data for this compound is still emerging, its use as a component in the preparation of monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy highlights its potential in oncology.[2][3]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The structure of this compound, with its hydroxyl and nitro functional groups, makes it a candidate for use as a linker or as part of a payload system in ADCs.

The following diagram provides a conceptual workflow of how a compound like this compound could be integrated into an ADC platform.

Caption: Conceptual workflow for the application in Antibody-Drug Conjugates.

Potential Signaling Pathways and Future Research

Direct evidence for the involvement of this compound in specific signaling pathways is not yet available. However, the biological activities of structurally related compounds can provide insights into potential areas for future research.

For instance, the non-nitrated analog, 4-hydroxybenzyl alcohol, has been shown to inhibit tumor angiogenesis and growth.[8][9] This anti-angiogenic activity is associated with a decrease in the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), and an increase in the apoptosis marker cleaved caspase-3.[8] Given these findings, it would be valuable to investigate whether this compound exhibits similar anti-angiogenic properties and modulates related signaling pathways, such as the VEGF signaling cascade.

The diagram below provides a simplified representation of the VEGF signaling pathway, a key regulator of angiogenesis, which could be a potential target for investigation.

Caption: Simplified overview of the VEGF signaling pathway in angiogenesis.

Conclusion

This compound is a versatile chemical entity with established synthetic routes and emerging applications in the highly significant field of targeted cancer therapy. Its natural origin and unique chemical structure warrant further investigation into its biological activities and potential mechanisms of action. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration of this promising compound and its potential to contribute to the development of novel therapeutics. Future research should focus on elucidating its specific roles in biological systems, particularly its potential anti-cancer and anti-inflammatory properties, and optimizing its use in advanced drug delivery systems like ADCs.

References

- 2. This compound | 41833-13-0 [chemicalbook.com]

- 3. 4-(Hydroxymethyl)-2-nitrophenol , 98% , 41833-13-0 - CookeChem [cookechem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 41833-13-0 | MOLNOVA [molnova.com]

- 6. CAS 41833-13-0: this compound [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzyl alcohol, a substituted aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a hydroxyl group, a nitro group, and a benzyl alcohol moiety, provides a versatile scaffold for the synthesis of more complex molecules, including antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential role in relevant biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| CAS Number | 41833-13-0 | [1][2] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 94-98 °C | [3] |

| Boiling Point | 341.3±27.0 °C at 760 mmHg | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

| IUPAC Name | 4-(hydroxymethyl)-2-nitrophenol | [1] |

| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [4] |

| InChI Key | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [1][2] |

| SMILES | O=N(=O)C1=CC(=C(O)C=C1)CO | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4-hydroxybenzyl alcohol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, directed by the activating hydroxyl group.

Materials:

-

4-Hydroxybenzyl alcohol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Distilled water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: Dissolve 5 g of 4-hydroxybenzyl alcohol in a separate flask with a minimal amount of a suitable solvent like dichloromethane. Slowly add the chilled nitrating mixture dropwise to the 4-hydroxybenzyl alcohol solution while maintaining the temperature below 10 °C with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Carefully pour the reaction mixture over a beaker of crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound as a yellow to brown solid.

Workflow for Synthesis and Purification

References

A Technical Guide to 4-Hydroxy-3-nitrobenzyl Alcohol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitrobenzyl alcohol, a marine-derived natural product, is a phenolic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, established synonyms, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, particularly in oncology. The document summarizes key quantitative data in structured tables and includes detailed experimental methodologies. Furthermore, logical workflows and proposed signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthesis and mechanism of action.

Chemical Identity and Properties

This compound, also known by its synonyms 4-(Hydroxymethyl)-2-nitrophenol and 3-nitro-4-hydroxybenzyl alcohol , is a solid organic compound.[1][2][3] It is characterized by a benzyl alcohol core structure substituted with a hydroxyl (-OH) group and a nitro (-NO2) group.[3] This compound is soluble in polar solvents.[3]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol |

| CAS Number | 41833-13-0[1][2][3][4][5] |

| Molecular Formula | C₇H₇NO₄[1][5] |

| Molecular Weight | 169.13 g/mol [1][2] |

| SMILES | O=N(=O)C1=CC(=CC=C1O)CO[1] |

| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2[5] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 94-98 °C | [6] |

| Boiling Point | 341.3±27.0 °C at 760 mmHg | [6] |

| Appearance | Solid or crystalline substance | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of 4-(hydroxymethyl)-2-nitrophenol has been reported.

Experimental Protocol: Synthesis from 2-Nitrophenol

Materials:

-

2-Nitrophenol (40 g)

-

40% Formaldehyde solution (100 g)

-

Concentrated Hydrochloric Acid (200 ml)

Procedure:

-

Combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde, and 200 ml of concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture under a reflux condenser for six hours.

-

After cooling, decant the supernatant liquor from the resulting heavy brown oil.

-

Distill the oil with steam to remove any unreacted 2-nitrophenol.

-

Extract the residue multiple times with boiling water.

-

Filter the combined hot extracts and allow them to cool.

-

Long yellow needles of 4-(hydroxymethyl)-2-nitrophenol will deposit.

-

Recrystallize the product from water several times to achieve a melting point of 97°C.

Spectroscopic Data

While comprehensive, publicly available NMR data for this compound is limited, data for the related compound 3-nitrobenzyl alcohol can provide some reference. For 3-nitrobenzyl alcohol, the ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of δ 7.50-8.21 ppm, a CH₂ peak at δ 4.81 ppm, and an OH peak at δ 2.41 ppm.

Therapeutic Potential and Biological Activity

This compound has been identified as a useful synthetic reagent and is utilized in the preparation of monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy. While specific studies on the detailed mechanism of action of the nitrated compound are emerging, research on the closely related 4-hydroxybenzyl alcohol (HBA) provides significant insights into its potential anti-cancer effects.

Proposed Anti-Cancer Mechanism of Action

Studies on HBA have demonstrated its ability to inhibit tumor angiogenesis and growth. The proposed mechanism involves the modulation of key signaling pathways related to cell proliferation, apoptosis, and vascular development.

Key observations from studies on 4-hydroxybenzyl alcohol include:

-

Inhibition of Angiogenesis: HBA has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase (MMP)-9, both of which are crucial for the formation of new blood vessels that supply tumors.

-

Induction of Apoptosis: HBA treatment leads to an increased expression of the apoptosis marker, cleaved caspase-3, indicating its ability to induce programmed cell death in cancer cells.

Based on these findings, a proposed signaling pathway for the anti-cancer activity of this compound can be conceptualized.

Conclusion

This compound is a compound with a well-defined synthetic route and promising potential in the development of novel anti-cancer therapies. Its role as a precursor in antibody-drug conjugates highlights its significance in targeted cancer treatment. Further research into the specific molecular mechanisms of this compound is warranted to fully elucidate its therapeutic efficacy and to develop new treatment strategies for various malignancies. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

- 1. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. rsc.org [rsc.org]

- 5. Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(hydroxymethyl)-2-nitrophenol, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and characterization data. Additionally, it outlines an alternative synthetic route and provides insights into the reaction mechanisms.

Executive Summary

4-(Hydroxymethyl)-2-nitrophenol, also known as 4-hydroxy-3-nitrobenzyl alcohol, is a key intermediate in the preparation of various biologically active molecules, including components of monoclonal antibody-drug conjugates for cancer therapy.[1] This guide focuses on two principal synthetic pathways: the direct hydroxymethylation of 2-nitrophenol and the reduction of 4-formyl-2-nitrophenol. The primary route, involving the reaction of 2-nitrophenol with formaldehyde under acidic conditions, is a well-established and straightforward method. The alternative pathway offers a different strategic approach, starting from the corresponding aldehyde. This document provides detailed experimental procedures for both methods, alongside a compilation of relevant quantitative and spectroscopic data to aid in the synthesis and characterization of the target compound.

Synthetic Routes

Two primary synthetic routes for the preparation of 4-(hydroxymethyl)-2-nitrophenol are discussed in this guide.

Route 1: Hydroxymethylation of 2-Nitrophenol

This is the most direct and commonly cited method for the synthesis of 4-(hydroxymethyl)-2-nitrophenol. It involves an electrophilic aromatic substitution reaction where 2-nitrophenol is treated with formaldehyde in the presence of a strong acid catalyst.

Route 2: Reduction of 4-Formyl-2-nitrophenol

An alternative approach involves the selective reduction of the aldehyde functional group of 4-formyl-2-nitrophenol (also known as 4-hydroxy-3-nitrobenzaldehyde) to the corresponding primary alcohol. This method is contingent on the availability of the starting aldehyde.

Experimental Protocols

Route 1: Detailed Experimental Protocol for the Hydroxymethylation of 2-Nitrophenol

This protocol is adapted from established literature procedures.[2]

Materials:

-

2-Nitrophenol

-

40% Formaldehyde solution

-

Concentrated Hydrochloric Acid

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Steam distillation apparatus

-

Beakers

-

Buchner funnel and flask

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid.

-

Heat the mixture to boiling under reflux for six hours.

-

After cooling, decant the supernatant liquid from the resulting heavy brown oil.

-

To remove any unreacted 2-nitrophenol, subject the brown oil to steam distillation.

-

Extract the residue several times with boiling water.

-

Filter the combined hot aqueous extracts and allow the filtrate to cool.

-

Collect the resulting long yellow needles of 4-(hydroxymethyl)-2-nitrophenol by filtration.

-

Recrystallize the product from water to achieve higher purity. The purified product has a melting point of 97 °C.[2]

Route 2: General Experimental Protocol for the Reduction of 4-Formyl-2-nitrophenol

This is a general procedure for the reduction of aromatic aldehydes to alcohols using sodium borohydride.

Materials:

-

4-Formyl-2-nitrophenol

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate

-

Saturated ammonium chloride solution (for quenching)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-formyl-2-nitrophenol in ethanol or methanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 4-(hydroxymethyl)-2-nitrophenol.

| Parameter | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Long yellow needles or Yellow to brown solid | [1][2] |

| Melting Point | 97 °C / 94-98 °C | [1][2] |

| Purity | >98% (HPLC) | [3] |

Note: Specific yield for the hydroxymethylation of 2-nitrophenol is not explicitly stated in the primary source.

Reaction Mechanisms and Visualizations

Mechanism of Hydroxymethylation of 2-Nitrophenol

The hydroxymethylation of 2-nitrophenol is an electrophilic aromatic substitution reaction. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation. The electron-rich phenol ring then attacks this electrophile. The nitro group is a deactivating group, while the hydroxyl group is an activating, ortho-, para-directing group. The substitution occurs predominantly at the position para to the hydroxyl group due to steric hindrance at the ortho positions from the nitro and hydroxyl groups.

Caption: Mechanism of acid-catalyzed hydroxymethylation of 2-nitrophenol.

Workflow for the Synthesis and Purification of 4-(Hydroxymethyl)-2-nitrophenol (Route 1)

The following diagram illustrates the key steps in the synthesis and purification of the target compound via the hydroxymethylation of 2-nitrophenol.

Caption: Experimental workflow for the synthesis of 4-(hydroxymethyl)-2-nitrophenol.

Logical Relationship for Alternative Synthesis (Route 2)

This diagram shows the logical progression from the starting aldehyde to the final alcohol product via reduction.

Caption: Logical relationship in the synthesis via reduction.

Conclusion

References

An In-depth Technical Guide to the Marine Natural Product: 4-Hydroxy-3-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitrobenzyl alcohol is a phenolic compound isolated from the marine bryozoan Phidolopora pacifica and also found in the terrestrial fungus Pyricularia oryzae.[] Its structure, featuring a hydroxyl group and a nitro group on a benzyl alcohol scaffold, suggests a potential for diverse biological activities.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed methodologies for its isolation, and an exploration of its potential biological activities based on related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this marine natural product.

Core Compound Identification

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol | [3][4] |

| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [3] |

| CAS Number | 41833-13-0 | [4] |

| Molecular Formula | C₇H₇NO₄ | [3] |

| Molecular Weight | 169.13 g/mol | [3] |

| Appearance | Solid or crystalline substance | [2] |

| Melting Point | 94-98°C | [] |

| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |

| SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])O | [] |

| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [] |

Isolation and Characterization

While a specific protocol for the isolation of this compound from Phidolopora pacifica is not extensively detailed in the available literature, a general methodology can be proposed based on standard techniques for the extraction of phenolic compounds from marine invertebrates.[5][6][7]

Proposed Experimental Protocol for Isolation

-

Collection and Preparation: Collect specimens of Phidolopora pacifica and freeze-dry them to remove water content. Pulverize the dried biomass to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Perform exhaustive extraction of the powdered biomass using a polar solvent such as methanol or a methanol/dichloromethane mixture.[7] This can be done by maceration with agitation over an extended period (e.g., 48-72 hours) at room temperature.[7]

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Subject the resulting residue to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The phenolic nature of the target compound suggests it will likely partition into the ethyl acetate fraction.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Preparative HPLC: Further purify the fractions containing the target compound using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a water/acetonitrile or water/methanol gradient) to yield pure this compound.

-

Workflow for Isolation and Purification

Spectroscopic Characterization

Structural elucidation of the isolated compound would be confirmed using a combination of spectroscopic methods.

Table 2: Required Spectroscopic Data for Structural Confirmation

| Technique | Expected Data Type and Purpose |

| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling, revealing the aromatic and alcohol proton signals. |

| ¹³C NMR (Carbon NMR) | Determines the number of chemically non-equivalent carbon atoms and their electronic environment, identifying aromatic, benzylic, and substituted carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, confirming the molecular formula C₇H₇NO₄. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds, based on their characteristic absorption frequencies. |

Biological Activity and Therapeutic Potential

While specific quantitative bioactivity data for this compound is limited, the activities of its parent compound, 4-hydroxybenzyl alcohol (HBA), and other related nitroaromatic compounds have been studied. This information provides a strong basis for predicting its potential therapeutic applications.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The activity of the related HBA has been quantified, suggesting that this compound may also possess free radical scavenging capabilities.

Table 3: Quantitative Antioxidant Data for the Related Compound 4-Hydroxybenzyl Alcohol (HBA)

| Assay Type | Parameter | Result for 4-Hydroxybenzyl alcohol | Reference Compound | Result for Reference | Source |

| DPPH Radical Scavenging | IC₅₀ | 63 µg/mL | - | - | [8] |

| ABTS Radical Scavenging | % Inhibition | >75% at 3.72 µg/mL | - | - | [8] |

| Lipid Peroxidation Inhibition | % Prevention | 66% at 50 µg/mL | α-tocopherol | 42% at 50 µg/mL | [9] |

| Protein Oxidation Inhibition | % Inhibition | 77% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [9] |

| Note: This data is for the non-nitrated analogue, 4-hydroxybenzyl alcohol. Specific assays for this compound are required for direct comparison. |

Potential Anti-inflammatory Activity

The anti-inflammatory potential of benzyl alcohol derivatives is an area of active research. Studies on HBA have shown it can suppress the production of key inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages.[10] A primary mechanism for anti-inflammatory action in many natural compounds is the inhibition of the NF-κB signaling pathway.

Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. It is proposed that this compound may inhibit this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This proposed mechanism is based on the known actions of other marine-derived benzyl alcohols and anti-inflammatory natural products.[11][12][13]

Potential Cytotoxic and Anticancer Activity

Nitroaromatic compounds are a class of agents that have garnered interest as potential new anticancer agents.[14] While specific data for this compound is needed, studies on related synthetic benzaldehyde and benzyl alcohol derivatives have demonstrated cytotoxic activity against various human cancer cell lines.

Table 4: Cytotoxic Activity of Related Benzyl Alcohol Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Activity Parameter | Result (µM) | Source |

| Benzyl Alcohol Derivative | MDA-MB-231 (Breast) | IC₅₀ | 35.40 ± 4.2 | [15] |

| Benzyl Alcohol Derivative | MCF-7 (Breast) | IC₅₀ | 59.90 ± 3.9 | [15] |

| Note: Data represents examples from a study on various synthetic benzyl alcohol derivatives, not this compound itself. The specific structures of the tested compounds can be found in the cited source. |

Conclusion and Future Directions

This compound, a natural product from the marine bryozoan Phidolopora pacifica, presents an intriguing scaffold for further pharmacological investigation. Based on the activities of structurally related compounds, it holds promise as a potential antioxidant, anti-inflammatory, and cytotoxic agent. However, there is a clear need for dedicated research to move beyond inference to direct evidence.

Key areas for future research include:

-

Optimized Isolation: Development and publication of a detailed, optimized protocol for the isolation of this compound from its natural source.

-

Comprehensive Bioassays: Systematic screening of the pure compound in a panel of in vitro assays to quantify its antioxidant, anti-inflammatory, and cytotoxic activities (determining IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound, particularly confirming its effect on the NF-κB pathway.

-

Synthetic Analogue Development: Exploration of synthetic routes to produce the compound and its analogues, enabling structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

This technical guide serves to consolidate the current, albeit limited, knowledge on this compound and to provide a framework for its future scientific exploration.

References

- 2. CAS 41833-13-0: this compound [cymitquimica.com]

- 3. This compound | 41833-13-0 | MOLNOVA [molnova.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. 3-Nitrobenzyl alcohol | 619-25-0 | FN33824 | Biosynth [biosynth.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hydroxy-3-nitrobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-3-nitrobenzyl alcohol (CAS No: 41833-13-0). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are presented in Table 1.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3600-3200 | O-H stretch (alcohol and phenol, broad) | Strong |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2900 | C-H stretch (alkane) | Medium |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1530, ~1350 | N-O stretch (nitro group) | Strong |

| ~1250 | C-O stretch (phenol) | Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Data is based on the gas-phase IR spectrum available from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not available in the searched databases. The data presented in Tables 2 and 3 are estimated values based on the analysis of similar compounds, such as 4-nitrobenzyl alcohol, and general principles of NMR spectroscopy.[2][3]

Table 2: Estimated ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.0 | Doublet | 1H | Ar-H (ortho to -NO₂) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (ortho to -CH₂OH, meta to -NO₂) |

| ~7.1 | Doublet | 1H | Ar-H (meta to -NO₂) |

| ~5.5 | Singlet (broad) | 1H | Alcoholic -OH |

| ~4.7 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.

Table 3: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C (attached to -OH) |

| ~140 | Ar-C (attached to -NO₂) |

| ~138 | Ar-C (ipso to -CH₂OH) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~63 | -CH₂- |

Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[4] The molecular weight of the compound is 169.13 g/mol .[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 169 | ~40 | [M]⁺ (Molecular ion) |

| 151 | ~100 | [M - H₂O]⁺ |

| 123 | ~30 | [M - H₂O - CO]⁺ |

| 107 | ~25 | [C₇H₇O]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

Data is based on the electron ionization (EI) mass spectrum from the NIST WebBook.[4] Fragmentation patterns are proposed and not definitively assigned.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are general procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample like this compound, a direct insertion probe is suitable.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.

-

The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each fragment, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 4-Hydroxy-3-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-3-nitrobenzyl alcohol. It includes predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for the synthesis of the compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related compounds. The numbering of the atoms on the aromatic ring and the benzylic carbon is as follows:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | d | ~2.0 |

| H-5 | 7.0 - 7.2 | d | ~8.5 |

| H-6 | 7.4 - 7.6 | dd | ~8.5, ~2.0 |

| -CH₂- | 4.6 - 4.8 | s | - |

| Ar-OH | 10.0 - 11.0 | s (broad) | - |

| -CH₂OH | 5.0 - 5.5 | t | ~5.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 145 - 150 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| -CH₂- | 60 - 65 |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the exchangeable hydroxyl protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton or glass wool placed in the pipette.[1][3]

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm). However, modern NMR spectrometers can also use the residual solvent peak as a reference.[4]

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans.

-

Spectral Width (SW): 0 to 12 ppm.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy: